![molecular formula C20H15N5O4S B2397011 N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 894997-19-4](/img/structure/B2397011.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups. It contains a benzo[d][1,3]dioxol-5-yl group, which is a type of aromatic ether, and a [1,2,4]triazolo[4,3-a]pyrimidin-3-yl group, which is a type of nitrogen-containing heterocycle . The molecule also contains a thioacetamide group, which is a type of thioamide.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzo[d][1,3]dioxol-5-yl group could potentially be introduced via a reaction with a suitable precursor such as a salicylic acid derivative . The [1,2,4]triazolo[4,3-a]pyrimidin-3-yl group could potentially be synthesized from a pyrimidine derivative. The thioacetamide group could be introduced via a reaction with thioacetic acid or a related compound.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The aromatic ether and nitrogen-containing heterocycle would likely contribute to the compound’s overall stability and could potentially participate in various types of chemical reactions .Chemical Reactions Analysis
The types of chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The aromatic ether could potentially undergo electrophilic aromatic substitution reactions, while the nitrogen-containing heterocycle could potentially participate in nucleophilic substitution reactions .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Compounds incorporating triazolo[4,3-a]pyrimidin-3-yl moieties are frequently synthesized for their potential applications in various fields, including materials science and bioactive molecule development. For instance, Fadda et al. (2017) explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety, aiming at insecticidal applications against the cotton leafworm, Spodoptera littoralis. This research exemplifies how complex organic compounds can be engineered for specific biological activities, highlighting the importance of synthetic chemistry in developing new materials and bioactive compounds (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Biological Activity Evaluation
Another significant application is in the evaluation of biological activities, such as antimicrobial, antitumor, or insecticidal properties. For example, compounds synthesized from benzothiazole, benzoxazole, and s-triazolopyrimidine have been investigated for their activity as amplifiers of phleomycin against in vitro cultures of Escherichia coli (Brown & Iwai, 1979). This demonstrates the potential of structurally complex compounds in augmenting the efficacy of existing antimicrobial agents (Brown & Iwai, 1979).
Chemical Property Exploration
Additionally, the exploration of chemical properties, such as reactivity, stability, and interactions with biological systems, constitutes a crucial area of application. For instance, the synthesis and characterization of thieno[d]pyrimidines and their derivatives, as reported by El Azab and Elkanzi (2014), involve detailed investigations into the chemical behaviors of these compounds. Such studies are fundamental in the development of new pharmaceuticals, materials, and chemical probes (El Azab & Elkanzi, 2014).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4S/c26-17-9-14(12-4-2-1-3-5-12)25-19(22-17)23-24-20(25)30-10-18(27)21-13-6-7-15-16(8-13)29-11-28-15/h1-9H,10-11H2,(H,21,27)(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICBKXFEFBEISN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C(=CC(=O)N4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

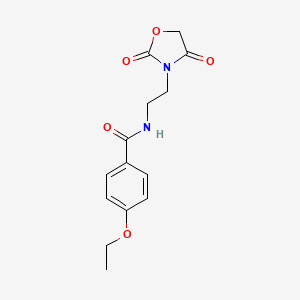
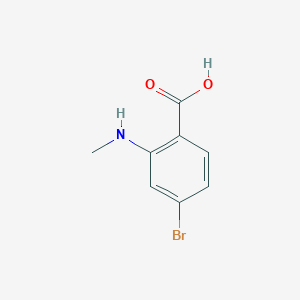
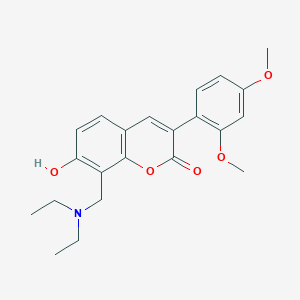


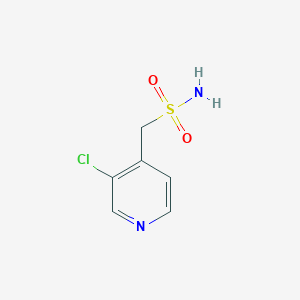
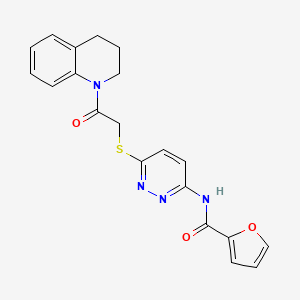
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2396939.png)
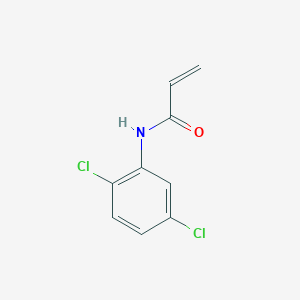
![N-(3-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396941.png)
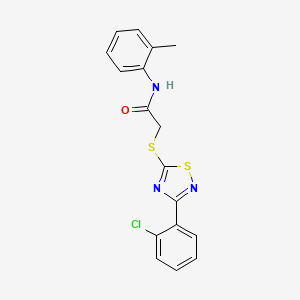
![(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2396949.png)

